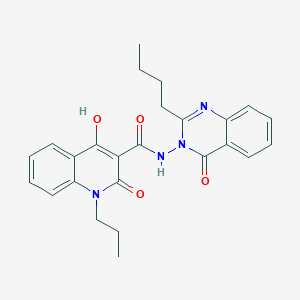![molecular formula C26H27N5O2 B11203821 4-(1-benzyl-1H-benzo[d]imidazol-2-yl)-N-(2-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B11203821.png)
4-(1-benzyl-1H-benzo[d]imidazol-2-yl)-N-(2-methoxyphenyl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Benzyl-1H-1,3-benzodiazol-2-yl)-N-(2-methoxyphenyl)piperazine-1-carboxamide is a complex organic compound that belongs to the class of benzodiazole derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Benzyl-1H-1,3-benzodiazol-2-yl)-N-(2-methoxyphenyl)piperazine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzodiazole Core: The benzodiazole core can be synthesized by the condensation of o-phenylenediamine with benzaldehyde under acidic conditions.
N-Benzylation: The benzodiazole intermediate is then subjected to N-benzylation using benzyl chloride in the presence of a base such as potassium carbonate.
Piperazine Derivatization: The benzodiazole derivative is reacted with piperazine to form the piperazine-benzodiazole intermediate.
Carboxamide Formation: Finally, the piperazine-benzodiazole intermediate is reacted with 2-methoxyphenyl isocyanate to form the desired carboxamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(1-Benzyl-1H-1,3-benzodiazol-2-yl)-N-(2-methoxyphenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding benzodiazole oxides.
Reduction: Formation of reduced benzodiazole derivatives.
Substitution: Formation of substituted benzodiazole derivatives.
Scientific Research Applications
4-(1-Benzyl-1H-1,3-benzodiazol-2-yl)-N-(2-methoxyphenyl)piperazine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Pharmacology: The compound is investigated for its potential as an anxiolytic and antidepressant due to its interaction with neurotransmitter receptors.
Biochemistry: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound is explored for its use in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-(1-Benzyl-1H-1,3-benzodiazol-2-yl)-N-(2-methoxyphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and thereby affecting cellular processes. In the case of neurotransmitter receptors, the compound modulates receptor activity, leading to changes in neurotransmitter levels and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(1-Benzyl-1H-1,3-benzodiazol-2-yl)phenol
- 4-(2,3-Dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine
Uniqueness
4-(1-Benzyl-1H-1,3-benzodiazol-2-yl)-N-(2-methoxyphenyl)piperazine-1-carboxamide is unique due to its specific structural features, which confer distinct biological activities. Its combination of a benzodiazole core with a piperazine and carboxamide moiety allows for versatile interactions with various biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C26H27N5O2 |
|---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
4-(1-benzylbenzimidazol-2-yl)-N-(2-methoxyphenyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C26H27N5O2/c1-33-24-14-8-6-12-22(24)28-26(32)30-17-15-29(16-18-30)25-27-21-11-5-7-13-23(21)31(25)19-20-9-3-2-4-10-20/h2-14H,15-19H2,1H3,(H,28,32) |
InChI Key |
WVFVHZQTQMDOQC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclohexyl-2-{[7-oxo-2-(piperidin-1-yl)-6-(prop-2-en-1-yl)-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B11203745.png)
![Butyl 3-cyano-3-hydroxy-1-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B11203748.png)
![3,5-dimethoxy-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B11203756.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B11203761.png)
![9-Chloro-2-(thiophen-2-YL)-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1'-cyclohexane]](/img/structure/B11203765.png)
![2-[2-(4-chlorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-cyclopentylacetamide](/img/structure/B11203767.png)
![5-Amino-N-[(3,4-dimethoxyphenyl)methyl]-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11203768.png)
![9-Chloro-2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11203770.png)

![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-cycloheptylpiperidine-4-carboxamide](/img/structure/B11203780.png)
![3-cyclopentyl-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B11203788.png)
![2-(4-Fluorophenyl)-4-{3-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazol-5-yl}quinoline](/img/structure/B11203789.png)
![N-(3-ethylphenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B11203794.png)
![N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylpropanamide](/img/structure/B11203811.png)
